molecular formula C45H94IN B14449900 N,N,N-Trinonyloctadecan-1-aminium iodide CAS No. 73205-31-9

N,N,N-Trinonyloctadecan-1-aminium iodide

Cat. No.: B14449900
CAS No.: 73205-31-9
M. Wt: 776.1 g/mol
InChI Key: FSTFAZRXPSEFSW-UHFFFAOYSA-M
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Description

N,N,N-Trinonyloctadecan-1-aminium iodide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure consists of a central nitrogen atom bonded to three nonyl groups and one octadecyl group, with an iodide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trinonyloctadecan-1-aminium iodide typically involves the quaternization of N,N,N-trinonyloctadecan-1-amine with an alkyl halide, such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N,N-Trinonyloctadecan-1-amine+Methyl iodideN,N,N-Trinonyloctadecan-1-aminium iodide\text{N,N,N-Trinonyloctadecan-1-amine} + \text{Methyl iodide} \rightarrow \text{this compound} N,N,N-Trinonyloctadecan-1-amine+Methyl iodide→N,N,N-Trinonyloctadecan-1-aminium iodide

Industrial Production Methods

Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trinonyloctadecan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other anions through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for iodide substitution.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate would yield N,N,N-Trinonyloctadecan-1-aminium nitrate.

Scientific Research Applications

N,N,N-Trinonyloctadecan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery and antimicrobial formulations.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Trinonyloctadecan-1-aminium iodide is primarily based on its surfactant properties. The long alkyl chains interact with lipid membranes, disrupting their structure and increasing permeability. This can lead to cell lysis in microbial applications or enhanced drug delivery in medical applications. The quaternary ammonium group interacts with negatively charged molecules, facilitating various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyloctadecan-1-aminium iodide
  • Cetyltrimethylammonium bromide
  • Candicine

Uniqueness

N,N,N-Trinonyloctadecan-1-aminium iodide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Compared to similar compounds like cetyltrimethylammonium bromide, it may offer different solubility and interaction profiles, making it suitable for specialized applications.

Properties

CAS No.

73205-31-9

Molecular Formula

C45H94IN

Molecular Weight

776.1 g/mol

IUPAC Name

tri(nonyl)-octadecylazanium;iodide

InChI

InChI=1S/C45H94N.HI/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-33-37-41-45-46(42-38-34-30-18-14-10-6-2,43-39-35-31-19-15-11-7-3)44-40-36-32-20-16-12-8-4;/h5-45H2,1-4H3;1H/q+1;/p-1

InChI Key

FSTFAZRXPSEFSW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCC)(CCCCCCCCC)CCCCCCCCC.[I-]

Origin of Product

United States

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